2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide -

2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide

Catalog Number: EVT-4530389
CAS Number:
Molecular Formula: C12H9FN6OS2
Molecular Weight: 336.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide is a synthetically derived organic compound belonging to the class of heterocyclic compounds. [] This compound is characterized by the presence of a thiazole ring, a tetrazole ring, and an acetamide group within its structure.

Synthesis Analysis
  • Thiourea Cyclization: Reacting alpha-haloketones with thiourea derivatives can yield thiazole rings. []
  • Hantzsch Thiazole Synthesis: Condensing alpha-haloketones with thioamides represents another route to thiazole structures. []
  • Tetrazole Formation from Nitriles: Reacting an appropriate nitrile with azide sources like sodium azide can yield tetrazole rings. []
Applications
  • Antimicrobial Activity: Thiazole and tetrazole derivatives have demonstrated potential as antimicrobial agents. [][4][9] This compound could be screened for activity against various bacterial and fungal strains.
  • Anticancer Activity: Some thiazole and tetrazole derivatives have shown promising anticancer properties. [][9] Further research could explore the potential of 2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide in targeting cancer cell growth.
  • Anti-inflammatory Activity: Thiazole derivatives have been explored for their anti-inflammatory potential. [] This compound could be investigated for its ability to modulate inflammatory pathways.

N-(5-methyl-4-phenylthiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide []

    Compound Description: This compound demonstrated notable anticancer activity, specifically exhibiting high selectivity for A549 human lung adenocarcinoma cells (IC50 = 23.30 ± 0.35 µM) while displaying minimal cytotoxicity towards NIH/3T3 mouse embryoblast cell lines (IC50 > 1000 µM) []. Additionally, it induced a significant percentage of apoptosis in the tested cancer cell lines, although not as high as the standard drug cisplatin [].

-[(1H-Benzimidazol-2-yl)thio]-N-[4-(4-chlorophenyl)thiazol-2-yl]propanamide []

    Compound Description: This compound exhibited significant anticandidal activity against both C. parapsilosis and C. glabrata []. Furthermore, it displayed cytotoxicity against HL-60 human leukemia cells [], highlighting its potential as an anticancer agent.

N-[4-(4-Chlorophenyl)thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide []

    Compound Description: This compound demonstrated potent cytotoxicity against HL-60 human leukemia cells, suggesting its potential as an antitumor agent []. Moreover, it exhibited a certain degree of selectivity as its toxicity towards NIH/3T3 mouse embryonic fibroblast cells was relatively lower [].

-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone [, ]

    Compound Description: This compound exhibited the most potent cytotoxic activity against the human glioblastoma U-87 cell line among the tested compounds [, ]. This result suggests that it could be a promising lead for developing new antiglioblastoma agents.

Properties

Product Name

2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-1,3-thiazol-2-ylacetamide

IUPAC Name

2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C12H9FN6OS2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C12H9FN6OS2/c13-8-3-1-2-4-9(8)19-12(16-17-18-19)22-7-10(20)15-11-14-5-6-21-11/h1-6H,7H2,(H,14,15,20)

InChI Key

XZISDLHUEZVSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)SCC(=O)NC3=NC=CS3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.